Cas no 1235440-10-4 (3-(2,4-dioxo-1,3-thiazolidin-3-yl)methylbenzene-1-carbothioamide)

3-(2,4-dioxo-1,3-thiazolidin-3-yl)methylbenzene-1-carbothioamide 化学的及び物理的性質
名前と識別子
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- 3-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzene-1-carbothioamide
- 3-((2,4-Dioxothiazolidin-3-yl)methyl)benzothioamide
- Benzenecarbothioamide, 3-[(2,4-dioxo-3-thiazolidinyl)methyl]-
- 3-(2,4-dioxo-1,3-thiazolidin-3-yl)methylbenzene-1-carbothioamide
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- MDL: MFCD14705919
- インチ: 1S/C11H10N2O2S2/c12-10(16)8-3-1-2-7(4-8)5-13-9(14)6-17-11(13)15/h1-4H,5-6H2,(H2,12,16)
- InChIKey: MLBJLNQPKMWVHG-UHFFFAOYSA-N
- SMILES: S1C(N(C(C1)=O)CC1C=CC=C(C(N)=S)C=1)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 359
- トポロジー分子極性表面積: 121
- XLogP3: 1.2
3-(2,4-dioxo-1,3-thiazolidin-3-yl)methylbenzene-1-carbothioamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-89160-5.0g |
3-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzene-1-carbothioamide |
1235440-10-4 | 5.0g |
$2110.0 | 2023-02-11 | ||
Enamine | EN300-89160-0.25g |
3-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzene-1-carbothioamide |
1235440-10-4 | 0.25g |
$670.0 | 2023-09-01 | ||
Enamine | EN300-89160-10.0g |
3-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzene-1-carbothioamide |
1235440-10-4 | 10.0g |
$3130.0 | 2023-02-11 | ||
Enamine | EN300-89160-1.0g |
3-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzene-1-carbothioamide |
1235440-10-4 | 1.0g |
$727.0 | 2023-02-11 | ||
Enamine | EN300-89160-1g |
3-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzene-1-carbothioamide |
1235440-10-4 | 1g |
$728.0 | 2023-09-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1426410-250mg |
3-((2,4-Dioxothiazolidin-3-yl)methyl)benzothioamide |
1235440-10-4 | 95% | 250mg |
¥15678.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1426410-100mg |
3-((2,4-Dioxothiazolidin-3-yl)methyl)benzothioamide |
1235440-10-4 | 95% | 100mg |
¥17280.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1426410-500mg |
3-((2,4-Dioxothiazolidin-3-yl)methyl)benzothioamide |
1235440-10-4 | 95% | 500mg |
¥15093.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1426410-2.5g |
3-((2,4-Dioxothiazolidin-3-yl)methyl)benzothioamide |
1235440-10-4 | 95% | 2.5g |
¥33415.00 | 2024-08-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01090942-1g |
3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzene-1-carbothioamide |
1235440-10-4 | 95% | 1g |
¥1750.0 | 2023-04-04 |
3-(2,4-dioxo-1,3-thiazolidin-3-yl)methylbenzene-1-carbothioamide 関連文献
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
3-(2,4-dioxo-1,3-thiazolidin-3-yl)methylbenzene-1-carbothioamideに関する追加情報
Compound CAS No. 1235440-10-4: 3-(2,4-Dioxo-1,3-thiazolidin-3-yl)methylbenzene-1-carbothioamide
The compound with CAS No. 1235440-10-4, commonly referred to as 3-(2,4-dioxo-1,3-thiazolidin-3-yl)methylbenzene-1-carbothioamide, is a highly specialized organic compound with a unique structure and potential applications in various fields. This compound belongs to the class of thiazolidinones, which are known for their versatility in chemical synthesis and biological activities. The molecule consists of a benzene ring substituted with a carbothioamide group and a thiazolidinone moiety, making it a promising candidate for further research and development.
Recent studies have highlighted the thiazolidinone core of this compound as a key structural element contributing to its biological activity. The carbothioamide group attached to the benzene ring adds another layer of functional complexity, potentially enhancing its reactivity and bioavailability. Researchers have explored the antimicrobial properties of similar compounds, suggesting that this compound could exhibit analogous or even superior activity due to its unique substitution pattern.
In terms of synthesis, the compound can be prepared through a multi-step process involving the condensation of appropriate thioamides with diketones or related compounds. The reaction conditions are critical in ensuring the formation of the desired product while minimizing side reactions. Advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the structure and purity of the compound.
One of the most exciting developments involving this compound is its potential application in drug discovery. Preclinical studies have indicated that thiazolidinone derivatives may possess anticancer activity, particularly in targeting specific signaling pathways involved in tumor growth and metastasis. The presence of the carbothioamide group in this compound could further enhance its ability to interact with biological targets, making it a valuable lead compound for therapeutic development.
Moreover, the compound has shown promise in agricultural applications, where it could serve as a component in pesticides or plant growth regulators. Its ability to modulate enzyme activity or influence cellular signaling pathways makes it a versatile candidate for these purposes. Ongoing research is focused on optimizing its stability under environmental conditions and evaluating its efficacy in field trials.
In conclusion, 3-(2,4-dioxo-1,3-thiazolidin-3-yl)methylbenzene-1-carbothioamide (CAS No. 1235440-10-4) represents a significant advancement in organic chemistry due to its unique structure and diverse potential applications. As research continues to uncover its full potential, this compound is poised to make meaningful contributions to fields ranging from medicine to agriculture.
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